molecular formula C24H19As2NO5S4 B14862644 6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 744266-64-6

6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B14862644
CAS No.: 744266-64-6
M. Wt: 679.5 g/mol
InChI Key: DQINRJYFFJSMJT-UHFFFAOYSA-N
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Description

6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound featuring multiple functional groups, including amino, dithiarsolan, and dihydroxy groups. This compound is notable for its unique structure, which combines elements of benzofuran and xanthene, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and xanthene precursors, followed by the introduction of the dithiarsolan groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiarsolan groups to thiols.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially disrupting normal cellular functions and leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of benzofuran and xanthene structures, along with multiple functional groups that enable diverse chemical reactivity and biological activity.

Properties

CAS No.

744266-64-6

Molecular Formula

C24H19As2NO5S4

Molecular Weight

679.5 g/mol

IUPAC Name

6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C24H19As2NO5S4/c27-12-1-2-14-13(11-12)23(30)32-24(14)15-3-5-17(28)19(25-33-7-8-34-25)21(15)31-22-16(24)4-6-18(29)20(22)26-35-9-10-36-26/h1-6,11,28-29H,7-10,27H2

InChI Key

DQINRJYFFJSMJT-UHFFFAOYSA-N

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=C(C=C6)N)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O

Origin of Product

United States

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